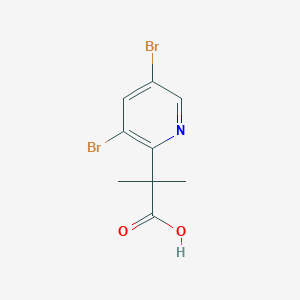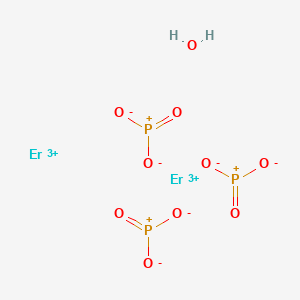
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride is a chemical compound with the molecular formula C14H16ClNO3. It is known for its unique structure, which includes a benzyl group attached to a hydroxy-substituted pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at the 2 and 6 positions of the pyridine ring through selective hydroxylation reactions.
Benzylation: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride as the benzylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a more reduced compound.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced compounds with fewer hydroxyl groups.
Substitution: Formation of new compounds with different functional groups replacing the benzyl group.
科学的研究の応用
3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Dihydroxymethylpyridine: Lacks the benzyl group, making it less hydrophobic.
3-Benzyl-2,6-dihydroxypyridine: Similar structure but without the hydroxymethyl groups.
3-Benzylhydroxy-2,6-dihydroxymethylpyridine: Similar but without the hydrochloride salt form.
Uniqueness
3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride is unique due to the presence of both benzyl and hydroxymethyl groups, as well as its hydrochloride salt form.
特性
分子式 |
C14H16ClNO3 |
|---|---|
分子量 |
281.73 g/mol |
IUPAC名 |
3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C14H15NO3.ClH/c16-8-11-7-14(18)12(13(9-17)15-11)6-10-4-2-1-3-5-10;/h1-5,7,16-17H,6,8-9H2,(H,15,18);1H |
InChIキー |
HQJXTODJVSAADQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(NC(=CC2=O)CO)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)
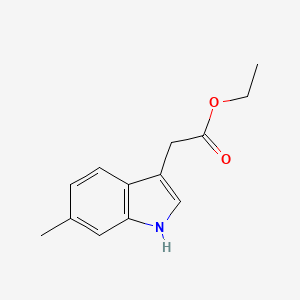
![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)
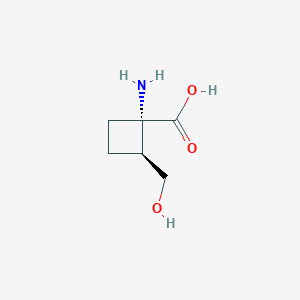

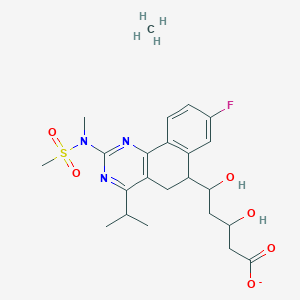


![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
